molecular formula C9H5F6NO2 B1395714 2-Nitro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene CAS No. 1262413-28-4

2-Nitro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene

Cat. No. B1395714
M. Wt: 273.13 g/mol
InChI Key: CALVOVXZHZYLOT-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroacetophenone is an organic compound with the linear formula CF3COC6H5 . It is used as a building block in organic synthesis .


Synthesis Analysis

This compound is the starting material for the synthesis of 3-trifluoromethyl-3-phenyldiazirine . It undergoes asymmetric reduction with optically active Grignard reagent to form 2,2,2-trifluoro-1-phenylethanol .


Molecular Structure Analysis

The molecular weight of 2,2,2-Trifluoroacetophenone is 174.12 . Its InChI key is KZJRKRQSDZGHEC-UHFFFAOYSA-N .


Chemical Reactions Analysis

2,2,2-Trifluoroacetophenone undergoes condensation with biphenyl, terphenyl, a mixture of biphenyl with terphenyl, phenyl ether and diphenoxybenzophenone to form new aromatic 3F polymers . It is also used as an organocatalyst for the oxidation of tertiary amines and azines to N-oxidesalkenes .


Physical And Chemical Properties Analysis

The compound has a refractive index of 1.458 (lit.) and a boiling point of 165-166 °C (lit.) . Its density is 1.24 g/mL at 25 °C (lit.) .

Safety And Hazards

The safety pictograms for 2,2,2-Trifluoroacetophenone are GHS02 and GHS07, indicating that it is flammable and may cause skin irritation or serious eye irritation .

Future Directions

2,2,2-Trifluoroacetophenone was used in the synthesis of new fluorinated polymers, having high average molecular weight, high thermal stability and good film-forming properties . This suggests potential applications in the development of high-performance materials.

properties

IUPAC Name

2-nitro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F6NO2/c10-8(11,12)4-5-1-2-6(9(13,14)15)3-7(5)16(17)18/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALVOVXZHZYLOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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